Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: is a heterocyclic compound that contains a lithium ion coordinated to a triazolopyridine carboxylate structure
Mechanism of Action
Target of Action
Compounds with a similar triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to interact with their targets by binding to the kinase domain, thereby inhibiting the kinase activity . This results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation and angiogenesis .
Biochemical Pathways
Similar triazolo[4,3-a]pyrazine derivatives have been found to affect the c-met and vegfr-2 signaling pathways . These pathways play crucial roles in cell growth, survival, and angiogenesis .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug discovery and development, influencing the bioavailability, efficacy, and safety of a compound .
Result of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antiproliferative activities against various cancer cell lines . This suggests that AT29729 may also have potential antiproliferative effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridine derivatives, have been found to interact with various enzymes and proteins . For instance, some [1,2,4]triazolo[4,3-a]pyridine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases .
Cellular Effects
The cellular effects of AT29729 are not well-documented. Similar compounds have shown significant effects on cellular processes. For example, some [1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated antiproliferative activities against various cancer cell lines .
Molecular Mechanism
It is known that similar compounds can bind to certain proteins and exert their effects at the molecular level . For instance, some [1,2,4]triazolo[4,3-a]pyridine derivatives have been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Temporal Effects in Laboratory Settings
It is known that similar compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
It is known that similar compounds have shown significant effects in animal models at different dosages .
Metabolic Pathways
It is known that similar compounds have shown significant effects on metabolic flux and metabolite levels .
Transport and Distribution
It is known that similar compounds have shown significant effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds have shown significant effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carboxylate group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to act as an inhibitor for certain enzymes and receptors. This makes it a promising candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Comparison with Similar Compounds
- 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- 7-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Comparison: Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the lithium ion, which can significantly alter its chemical and biological properties compared to its analogs. The lithium ion can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a more versatile and potent molecule for various applications .
Properties
IUPAC Name |
lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWRHPFXPRCTA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC2=NN=C(N2C=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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